4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2,3-dihydro-1,4-benzodioxine-6-carbonyl intermediate, followed by the introduction of the dimethylamino propyl group and the ethoxyphenyl group. The final step involves the formation of the pyrrol-2-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar benzodioxine structure and have been studied for their biological activities.
2,3-Dihydro-1,4-benzoxathiine derivatives:
Uniqueness
What sets 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H30N2O6 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-4-32-19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)13-5-12-27(2)3)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,4-5,12-15H2,1-3H3/b24-22+ |
InChI Key |
SSZCWXFLVOBMJC-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCN(C)C |
Origin of Product |
United States |
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